5-chloro-4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile 5-chloro-4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549000-30-6
VCID: VC11842351
InChI: InChI=1S/C17H17ClN4O/c1-11-15(6-19)17(21-12(2)16(11)18)22-8-13(9-22)10-23-14-4-3-5-20-7-14/h3-5,7,13H,8-10H2,1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)N2CC(C2)COC3=CN=CC=C3)C#N
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol

5-chloro-4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile

CAS No.: 2549000-30-6

Cat. No.: VC11842351

Molecular Formula: C17H17ClN4O

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile - 2549000-30-6

Specification

CAS No. 2549000-30-6
Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
IUPAC Name 5-chloro-4,6-dimethyl-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C17H17ClN4O/c1-11-15(6-19)17(21-12(2)16(11)18)22-8-13(9-22)10-23-14-4-3-5-20-7-14/h3-5,7,13H,8-10H2,1-2H3
Standard InChI Key KBCWWEZWPOCYKC-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)N2CC(C2)COC3=CN=CC=C3)C#N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)N2CC(C2)COC3=CN=CC=C3)C#N

Introduction

Molecular Formula

The molecular formula of the compound is C15H16ClN3O, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Structural Features

  • Core Framework: The molecule has a pyridine ring substituted with chloro (Cl) and dimethyl groups at positions 5, 4, and 6, respectively.

  • Functional Groups:

    • A carbonitrile (-C≡N) group at position 3 of the pyridine ring.

    • A pyridin-3-yloxy group linked via an azetidine moiety at position 2.

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that enhances the molecule's rigidity and potential bioactivity.

General Approach

The synthesis of such a compound typically involves:

  • Formation of the Pyridine Core:

    • Starting with a chlorinated pyridine precursor.

    • Introducing methyl groups via alkylation reactions.

  • Azetidine Functionalization:

    • Azetidine rings can be synthesized through cyclization reactions involving amines and halogenated intermediates.

    • The pyridin-3-yloxy group is introduced via nucleophilic substitution or etherification.

  • Nitrile Introduction:

    • The carbonitrile group is commonly added through cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.

Challenges in Synthesis

  • Maintaining regioselectivity during substitution on the pyridine ring.

  • Ensuring stability of the azetidine ring under reaction conditions.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1^{1}H NMR and 13^{13}C NMR provide insights into the hydrogen and carbon environments.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as nitriles (sharp peak around 2200 cm1^{-1}).

Mass Spectrometry (MS)

  • Determines molecular weight and fragmentation patterns to confirm the molecular structure.

Elemental Analysis

  • Verifies the composition of C, H, N, Cl, and O in the compound.

Medicinal Chemistry

Compounds with azetidine and pyridine functionalities are often explored for their biological activities:

  • Antimicrobial Properties: Pyridine derivatives are known for their antibacterial and antifungal effects.

  • Enzyme Inhibition: The nitrile group may act as a warhead for covalent inhibition of enzymes.

Material Science

The rigid structure and electron-withdrawing nitrile group make this compound a potential candidate for:

  • Organic semiconductors.

  • Ligands in coordination chemistry.

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